molecular formula C14H12N2O2S B2444467 6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 1240814-68-9

6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2444467
CAS No.: 1240814-68-9
M. Wt: 272.32
InChI Key: OHGWGURNOMQOMQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzamides . It is a heterocyclic compound that has shown therapeutic interest .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the reductive condensation of 6-cyano-5-methyl-pyrido [2,3- d ]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gave the precursor which underwent methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .


Molecular Structure Analysis

The molecular structure of similar compounds involves a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The molecular weight of a similar compound, 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 9-methyl, is 164.2044 .


Chemical Reactions Analysis

A Michael addition-type reaction was proposed for the detection of the formed products, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include being a much weaker base than pyridine and being soluble in water . The molecular weight of a similar compound, 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 9-methyl, is 164.2044 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Methods : Research has developed efficient methods for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting their importance in pharmacology. These methods emphasize step economy, reduced catalyst loading, and easy purification, contributing to greener chemistry practices (Shi et al., 2018).
  • Chemical Reactions and Derivatives : Studies have explored various chemical reactions to create derivatives of thieno[2,3-d]pyrimidin-4-one, such as the formation of 2-aryloxy- or 2-alkoxy derivatives. These reactions are pivotal in developing new compounds with potential biological activities (Fang et al., 2008).

Pharmacological Potential

  • Antitumor Activity : Certain derivatives of thieno[2,3-d]pyrimidin-4-one have shown potent antitumor activity against various human cancer cell lines. This suggests its potential as a candidate for developing new anticancer therapies (Hafez & El-Gazzar, 2017).
  • GnRH Receptor Antagonism : Some thieno[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent GnRH receptor antagonists. These compounds could be relevant in treating reproductive diseases, showcasing the compound's versatility in medicinal chemistry (Guo et al., 2003).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves the condensation of 3-hydroxybenzaldehyde with ethyl acetoacetate to form ethyl 3-(3-hydroxyphenyl)-3-oxopropanoate. This intermediate is then reacted with 2-aminothiophene to form 6-ethyl-2-(3-hydroxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one, which is subsequently oxidized to the final product using a suitable oxidizing agent such as hydrogen peroxide or potassium permanganate.", "Starting Materials": [ "3-hydroxybenzaldehyde", "ethyl acetoacetate", "2-aminothiophene" ], "Reaction": [ "Step 1: Condensation of 3-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a suitable base such as sodium ethoxide or potassium carbonate to form ethyl 3-(3-hydroxyphenyl)-3-oxopropanoate.", "Step 2: Reaction of ethyl 3-(3-hydroxyphenyl)-3-oxopropanoate with 2-aminothiophene in the presence of a suitable catalyst such as piperidine or triethylamine to form 6-ethyl-2-(3-hydroxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one.", "Step 3: Oxidation of 6-ethyl-2-(3-hydroxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one using a suitable oxidizing agent such as hydrogen peroxide or potassium permanganate to form 6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one." ] }

1240814-68-9

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32

IUPAC Name

6-ethyl-2-(3-hydroxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H12N2O2S/c1-2-10-7-11-13(18)15-12(16-14(11)19-10)8-4-3-5-9(17)6-8/h3-7,17H,2H2,1H3,(H,15,16,18)

InChI Key

OHGWGURNOMQOMQ-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(S1)N=C(NC2=O)C3=CC(=CC=C3)O

solubility

not available

Origin of Product

United States

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